Cyclopentolate N-Oxide Hydrochloride

Description

Properties

CAS No. |

2724726-92-3 |

|---|---|

Molecular Formula |

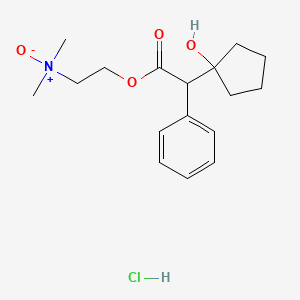

C17H26ClNO4 |

Molecular Weight |

343.8 g/mol |

IUPAC Name |

2-[2-(1-hydroxycyclopentyl)-2-phenylacetyl]oxy-N,N-dimethylethanamine oxide;hydrochloride |

InChI |

InChI=1S/C17H25NO4.ClH/c1-18(2,21)12-13-22-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H |

InChI Key |

DPFRHQXQSFEXHG-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Route A: Grignard Reagent Method

- Starting Material: Methyl phenylacetate

- Step 1: Hydrolysis of methyl phenylacetate with inorganic base (molar ratio 1:1 to 1:5) at 20–70°C for 1–10 hours to yield phenylacetic acid.

- Step 2: Phenylacetic acid reacts with cyclopentanone under Grignard reagent conditions (commercially available Grignard reagent in benzene or acetic acid solvent) at -15 to 50°C. Cyclopentanone is added dropwise at 10–50°C.

- Step 3: The reaction mixture is quenched with 1–20% aqueous hydrochloric acid at -15 to 30°C.

- Step 4: Extraction with organic solvents, evaporation, and recrystallization yield 2-(1-hydroxycyclopentyl)-phenylacetic acid with high purity.

This method is effective but involves handling moisture-sensitive Grignard reagents and requires stringent anhydrous conditions, making it complex for industrial scale-up.

Route B: Organic Base Catalyzed Reaction in Aprotic Solvent

- Starting Materials: Phenylacetic acid and cyclopentanone

- Catalyst: Organic bases such as potassium tert-butoxide or sodium ethoxide

- Solvent: Aprotic solvents like acetonitrile or dioxane

- Conditions:

- Molar ratio of phenylacetic acid to organic base: 1:1 to 10

- Cyclopentanone added dropwise at -60 to 20°C

- Reaction time: 1–10 hours

- Work-up: Quenching with saturated ammonium chloride, back-extraction with ethyl acetate, aqueous phase pH adjusted to 2–6 to isolate intermediate.

This method avoids the use of Grignard reagents, improving safety and operational simplicity but may result in impurities that require additional purification steps.

Synthesis of Cyclopentolate Hydrochloride

- The intermediate 2-(1-hydroxycyclopentyl)-phenylacetic acid is reacted with N,N-dimethylaminoethanol derivatives under controlled conditions.

- Hydrochloric acid in alcoholic solvents (e.g., hydrochloric acid in ethanol) is used to form the hydrochloride salt.

- The volume ratio of hydrochloric acid alcohol solvent to non-polar organic solvent ranges from 1:1 to 10.

- Reaction temperatures are maintained between 0 and 60°C, with reaction times from 1 to 10 hours.

Chemical Reactions Analysis

Cyclopentolate N-Oxide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Common reagents such as dimethylamine can be used in substitution reactions to alter the chemical structure.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopentolate N-Oxide Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Medicine: This compound is used in ophthalmology for diagnostic purposes, similar to cyclopentolate.

Mechanism of Action

Cyclopentolate N-Oxide Hydrochloride exerts its effects by blocking muscarinic receptors in the muscles of the eye . This action prevents the eye from accommodating for near vision (cycloplegia) and causes dilation of the pupil (mydriasis) . The compound targets muscarinic receptors, leading to relaxation of the sphincter of the iris and the ciliary muscles .

Comparison with Similar Compounds

Cyclopentolate vs. Atropine

- Refractive Accuracy : Atropine (1%) provides deeper cycloplegia but requires 3–14 days for full effect, limiting practicality . Cyclopentolate (1%) achieves comparable refractive accuracy (≤1.00 D difference vs. atropine) within 30–40 minutes, making it suitable for routine exams .

- Pediatric Use : Atropine’s prolonged duration increases photophobia and accommodation impairment risks, whereas Cyclopentolate’s shorter action minimizes these issues .

Cyclopentolate vs. Tropicamide

- Cycloplegic Depth : Cyclopentolate induces greater cycloplegia (residual accommodation: ≤1.00 D) compared to tropicamide (residual: 1.50–2.00 D), as shown in a meta-analysis (n=1,128 patients) .

- Combination Therapy : Adding 0.5% tropicamide to 0.5% Cyclopentolate enhances mydriasis (mean dilation: 3.5 mm vs. 0.6 mm for Cyclopentolate alone) in dark irides, reducing examination time .

Synergistic Combinations

- With Proxymetacaine : Pretreatment with 0.5% proxymetacaine accelerates Cyclopentolate’s cycloplegic efficacy, enabling accurate autorefraction at 20 minutes (vs. standard 30 minutes) in children .

- With Phenylephrine : Cyclomydril® (0.2% Cyclopentolate + 1% phenylephrine) achieves maximal mydriasis with minimal cycloplegia, ideal for retinal imaging .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and related substances in Cyclopentolate Hydrochloride?

- Methodology : Thin-layer chromatography (TLC) is used to detect impurities. A sample solution (0.20 g in chloroform) is compared against a diluted standard solution (1:200). Spots are developed using a solvent system (2-propanol, n-butyl acetate, water, ammonia) and visualized under UV light after sulfuric acid treatment . Heavy metal limits (<20 ppm) are tested via Method 1 using lead standard solutions . Infrared (IR) spectroscopy confirms identity by matching absorption patterns to reference standards .

Q. How is Cyclopentolate Hydrochloride structurally characterized and validated in pharmacological studies?

- Key Techniques :

- Chemical identification : Reinecke salt test for ammonium ions (pale red precipitate) .

- pH validation : A 1% solution must maintain pH 4.5–5.5 to ensure stability .

- Solubility profiling : Highly soluble in water, ethanol, and chloroform; insoluble in ether .

Q. What are the primary pharmacological effects of Cyclopentolate Hydrochloride in ophthalmic research?

- Mechanism : Acts as a muscarinic acetylcholine receptor antagonist (M1/M3 selectivity: Ki = 1.62–2.63 nM) .

- Outcomes : Induces mydriasis (pupil dilation) and cycloplegia (paralysis of ciliary muscle) with minimal intraocular pressure (IOP) changes in animal models (e.g., dogs, rabbits) .

Advanced Research Questions

Q. How does Cyclopentolate Hydrochloride’s receptor affinity compare to other anticholinergics in vitro?

- Experimental Design : Receptor binding assays using isolated human iris sphincter and ciliary muscles. Cyclopentolate inhibits carbachol-induced contractions with Kb values of 7.9–15.8 nM, demonstrating higher potency than atropine in some models .

- Data Interpretation : M3 receptor selectivity explains its strong cycloplegic effects, while lower M2 affinity reduces systemic side effects .

Q. What contradictions exist in reported effects of Cyclopentolate Hydrochloride on intraocular pressure (IOP)?

- Contradictory Findings :

- No IOP change : Observed in dogs over 96 hours post-application .

- Significant IOPcc reduction : Reported in humans (14.16 ± 2.77 mmHg vs. baseline 15.15 ± 2.69 mmHg) due to altered corneal biomechanics (hysteresis changes) .

Q. How can researchers optimize cycloplegic efficacy in pediatric populations?

- Clinical Trial Design :

- Comparative studies : Cyclopentolate (1%) achieves refractive error results comparable to atropine (1%) in hyperopic children, with faster recovery (72 hours vs. days) and fewer systemic side effects (12.5% incidence) .

- Adjunctive use : Proparacaine pre-treatment enhances cycloplegia onset (30–40 minutes) by reducing reflex tearing .

Q. What are the methodological considerations for evaluating long-term safety in preclinical models?

- Gaps in Data : No carcinogenicity or fertility studies exist for Cyclopentolate Hydrochloride. Reproductive toxicity is inferred from structural analogs .

- Recommended Protocols :

- Chronic exposure models : Use in vivo ocular tolerance studies with histopathological assessments.

- Systemic absorption mitigation : Apply lacrimal sac compression post-instillation to limit systemic exposure .

Methodological Guidance

Q. How should researchers design time-course studies to assess Cyclopentolate Hydrochloride’s duration of action?

- Best Practices :

- Timepoints : Evaluate pupillary dilation at 0.5, 1, 2, 4, 8, 12, 24, 36, 48, and 72 hours post-application (peak mydriasis at 12 hours in dogs) .

- Controls : Use untreated contralateral eyes to isolate drug-specific effects .

Q. What statistical approaches are suitable for analyzing Cyclopentolate-induced parameter changes?

- Data Analysis :

- Generalized estimating equations (GEE) : Accounts for repeated measures in longitudinal studies (e.g., IOP, pupil size) .

- Paired t-tests : Compare pre- vs. post-cycloplegia biomechanical properties (e.g., corneal hysteresis) .

Tables for Key Data

| Parameter | Cyclopentolate HCl (1%) | Atropine (1%) | Source |

|---|---|---|---|

| Cycloplegia Onset | 30–40 minutes | 60–120 minutes | |

| Mydriasis Duration | 72 hours | 7–12 days | |

| Systemic Side Effects | 12.5% incidence | 25–30% incidence |

| Receptor Affinity (Ki) | M1: 1.62 nM | M2: 27.5 nM | M3: 2.63 nM |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.